molecular formula C6H10O2 B090491 1,6-Dioxaspiro[2.5]octane CAS No. 185-72-8

1,6-Dioxaspiro[2.5]octane

Cat. No. B090491
CAS RN: 185-72-8
M. Wt: 114.14 g/mol
InChI Key: DMADJUKSPHZYSK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07452895B2

Procedure details

4-Aminomethyl-tetrahydro-pyran-4-ol is prepared from 1,6-dioxa-spiro[2.5]octane. A MeOH (3.5 mL) solution of 1,6-dioxa-spiro[2.5]octane (0.19 g, 1.7 mmol) is added to concentrated aqueous NH4OH (4.3 mL) at 0° C. The reaction mixture is warmed to room temperature and stirred for 16 hours. The reaction mixture is concentrated under reduced pressure and purified by column chromatography (10% MeOH, 2% Et3N in DCM) to afford 90 mg (41%) of the desired product as a white solid.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.19 g
Type
reactant
Reaction Step Two
Name
Quantity
4.3 mL
Type
reactant
Reaction Step Two
Name
Quantity
3.5 mL
Type
solvent
Reaction Step Two
Yield
41%

Identifiers

REACTION_CXSMILES
[O:1]1[C:3]2([CH2:8][CH2:7][O:6][CH2:5][CH2:4]2)[CH2:2]1.[NH4+:9].[OH-]>CO>[NH2:9][CH2:2][C:3]1([OH:1])[CH2:8][CH2:7][O:6][CH2:5][CH2:4]1 |f:1.2|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O1CC12CCOCC2
Step Two
Name
Quantity
0.19 g
Type
reactant
Smiles
O1CC12CCOCC2
Name
Quantity
4.3 mL
Type
reactant
Smiles
[NH4+].[OH-]
Name
Quantity
3.5 mL
Type
solvent
Smiles
CO

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture is concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (10% MeOH, 2% Et3N in DCM)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
NCC1(CCOCC1)O
Measurements
Type Value Analysis
AMOUNT: MASS 90 mg
YIELD: PERCENTYIELD 41%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.